molecular formula C17H13FN4OS B294476 3-(4-Fluorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Fluorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294476
M. Wt: 340.4 g/mol
InChI Key: DRIZZPRKCXGRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of triazolothiadiazole derivatives and has shown promising results in various scientific studies. In

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In studies conducted on rats, it has been shown to reduce blood glucose levels and improve insulin sensitivity. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-Fluorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a lead compound for the development of new drugs. It has shown promising results in various studies and could be further optimized to improve its efficacy and safety. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully understand how this compound works and to identify its potential side effects.

Future Directions

There are several future directions for the study of 3-(4-Fluorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the optimization of this compound to improve its efficacy and safety. Another direction is the study of its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to identify the full range of its biochemical and physiological effects and to understand its mechanism of action.

Synthesis Methods

The synthesis of 3-(4-Fluorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process. The first step involves the reaction of 4-methylphenol with 4-chloromethylphenyl ether in the presence of a base to form 4-methylphenoxy methylphenyl ether. The second step involves the reaction of 4-methylphenoxy methylphenyl ether with 4-fluoroaniline in the presence of a catalyst to form 4-methylphenoxy methyl-4-fluoroaniline. The final step involves the reaction of 4-methylphenoxy methyl-4-fluoroaniline with thiosemicarbazide in the presence of a base to form this compound.

Scientific Research Applications

3-(4-Fluorophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in the field of drug discovery. It has been studied for its anticancer, antidiabetic, and antimicrobial properties. It has also been studied for its potential use as an anti-inflammatory agent.

Properties

Molecular Formula

C17H13FN4OS

Molecular Weight

340.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4OS/c1-11-2-8-14(9-3-11)23-10-15-21-22-16(19-20-17(22)24-15)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3

InChI Key

DRIZZPRKCXGRLJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Origin of Product

United States

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